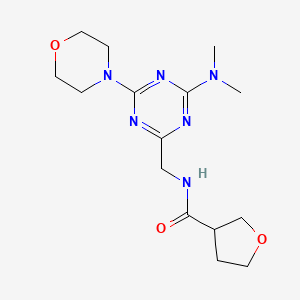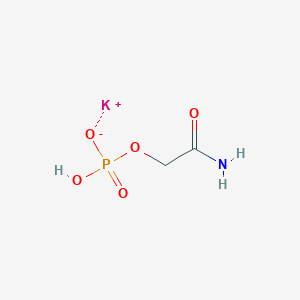![molecular formula C14H13F2NO B2658333 [3-(Difluoromethoxy)phenyl]-phenylmethanamine CAS No. 1094263-04-3](/img/structure/B2658333.png)
[3-(Difluoromethoxy)phenyl]-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[3-(Difluoromethoxy)phenyl]-phenylmethanamine, also known as 3,4-difluoroamphetamine (DFA), is a chemical compound that belongs to the amphetamine class of drugs. DFA is a potent psychostimulant that has been used in scientific research to investigate the mechanism of action of amphetamines and their effects on the central nervous system.
Scientific Research Applications
Luminescent Materials and Metal-Organic Frameworks (MOFs)
- Luminescent Properties and Applications : Certain fluorinated compounds have been utilized for their luminescent properties. For instance, europium(III) complexes with fluorinated ligands show potential as emitters in electroluminescent devices, demonstrating the impact of fluorination on the luminescent efficiency of these materials (Liu et al., 1997). Additionally, metal-organic frameworks (MOFs) incorporating rare-earth complexes exhibit notable luminescence, which could be valuable for biological markers and drug delivery applications (Zhao et al., 2016).
Photocatalysis and Environmental Applications
- Photocatalytic Activities : Perfluorinated oligo(p-phenylene)s have shown photocatalytic activities for water photoreduction and benzene photooxidation, highlighting the potential environmental applications of fluorinated aromatic compounds in photocatalysis (Maruo et al., 1992).
Chemical Sensing and Detection
- Sensing Applications : Iridium and ruthenium complexes with fluorinated ligands have been developed as chemosensors for detecting ions in aqueous media, demonstrating the utility of fluorinated compounds in chemical detection technologies (Schmittel et al., 2007).
properties
IUPAC Name |
[3-(difluoromethoxy)phenyl]-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c15-14(16)18-12-8-4-7-11(9-12)13(17)10-5-2-1-3-6-10/h1-9,13-14H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSPWBYQVLEFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Difluoromethoxy)phenyl]-phenylmethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

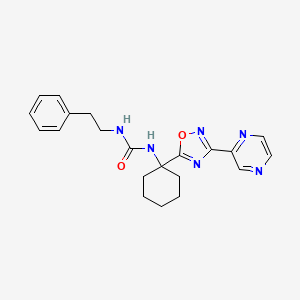

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2658253.png)
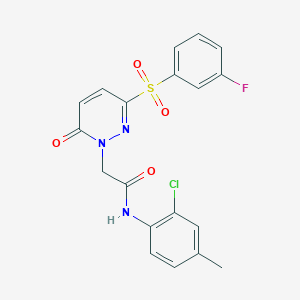
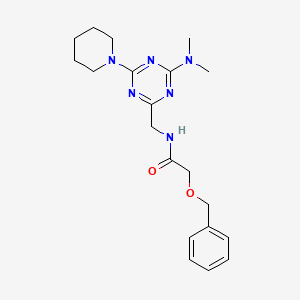
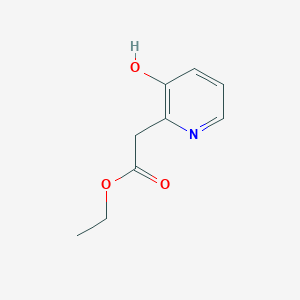
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2658262.png)

![N-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2658265.png)
![2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2658266.png)

![9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2658269.png)
